molecular formula C23H25N3O2 B6468245 2-(4-ethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one CAS No. 2640957-90-8

2-(4-ethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B6468245
CAS No.: 2640957-90-8
M. Wt: 375.5 g/mol
InChI Key: FHUBTCFGWCXWHO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a heterocyclic compound featuring a piperidine ring substituted with a 1,8-naphthyridinyl moiety and an ethanone backbone linked to a 4-ethoxyphenyl group. The ethoxy group on the phenyl ring enhances lipophilicity, which may influence pharmacokinetic properties such as absorption and membrane permeability.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-2-28-20-8-5-17(6-9-20)16-22(27)26-14-11-18(12-15-26)21-10-7-19-4-3-13-24-23(19)25-21/h3-10,13,18H,2,11-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUBTCFGWCXWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Compared to thiazol-isoxazol derivatives in , the naphthyridine core may offer different electronic properties, influencing target specificity .

Challenges :

  • Introducing the 1,8-naphthyridinyl group may require specialized coupling reagents or catalysts, similar to Rh-catalyzed methods in .
  • Stability issues (e.g., discontinuation of the aminomethyl analog in ) suggest that steric or electronic factors could complicate synthesis .

Physicochemical Properties and Stability

  • Melting Points : Simple analogs like 1-(4-chloromethylphenyl) derivatives () melt at 137–138°C, suggesting that the target compound may exhibit similar thermal stability .

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